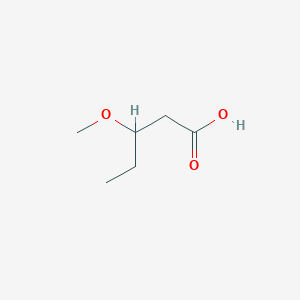

3-Methoxypentanoic acid

Description

The exact mass of the compound 3-Methoxypentanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methoxypentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxypentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxypentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-5(9-2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWJEWKABOKXBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Methoxypentanoic acid CAS number and molecular weight

An In-depth Technical Guide to 3-Methoxypentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Methoxypentanoic acid, a branched-chain fatty acid with emerging significance in metabolic research and as a potential building block in pharmaceutical synthesis. This document delves into its chemical and physical properties, synthesis strategies, biological relevance, and analytical methodologies, offering field-proven insights for its application in a research and development setting.

Core Properties and Identification

3-Methoxypentanoic acid (3-MPA) is a carboxylic acid characterized by a methoxy group at the C-3 position of a pentanoic acid backbone. This substitution imparts unique physicochemical properties compared to its parent compound, pentanoic acid, influencing its solubility, polarity, and biological interactions.

Table 1: Chemical and Physical Properties of 3-Methoxypentanoic Acid

| Property | Value | Source(s) |

| CAS Number | 100862-27-9 | [1][2] |

| Molecular Formula | C₆H₁₂O₃ | [2] |

| Molecular Weight | 132.16 g/mol | [1][2] |

| IUPAC Name | 3-methoxypentanoic acid | [2] |

| Synonyms | 3-methoxyvaleric acid | [2] |

| Boiling Point | 120-122 °C (at 16 Torr) | [3] |

| pKa (Predicted) | 4.28 ± 0.10 | [3][4] |

| InChI Key | ZRWJEWKABOKXBQ-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CCC(CC(=O)O)OC | [2] |

Note: Experimental data for melting point and boiling point at standard pressure are not widely reported. For comparison, the parent compound, pentanoic acid, has a melting point of -34.5°C and a boiling point of 186-187°C. The precursor, 3-hydroxypentanoic acid, is a solid with a reported solubility in water of 784.8 g/L[5].

Synthesis of 3-Methoxypentanoic Acid

The synthesis of 3-Methoxypentanoic acid is not commonly detailed in standard literature, reflecting its status as a specialty chemical. However, logical synthetic routes can be devised from readily available precursors. The most direct conceptual pathway involves the methylation of 3-hydroxypentanoic acid.

A general, two-step synthetic approach would be:

-

Esterification: Protection of the carboxylic acid of 3-hydroxypentanoic acid, for example, through Fischer esterification with methanol to yield methyl 3-hydroxypentanoate.

-

Methylation: Methylation of the hydroxyl group using a suitable methylating agent (e.g., methyl iodide with a mild base like silver(I) oxide, or diazomethane) to form methyl 3-methoxypentanoate.

-

Hydrolysis: Saponification of the methyl ester followed by acidic workup to yield the final product, 3-Methoxypentanoic acid.

An alternative industrial approach could involve the catalytic hydrogenation of the corresponding methyl ester[1].

Caption: Conceptual workflow for the synthesis of 3-Methoxypentanoic acid.

Detailed Protocol for a Related Synthesis: (R)-(+)-3-hydroxy-4-methylpentanoic acid

To provide a tangible example of the synthesis of a substituted pentanoic acid, the following is a summary of a procedure for a similar compound from Organic Syntheses, a highly trusted source for preparative organic chemistry methods. This multi-step process highlights the rigorous conditions often required.

Step 1: Double Deprotonation and Aldol Addition

-

Diisopropylamine is dissolved in dry tetrahydrofuran (THF) under a nitrogen atmosphere and cooled to -78°C.

-

n-Butyllithium in hexane is added to form lithium diisopropylamide (LDA).

-

The solution is warmed to 0°C and then re-cooled.

-

A separate solution of a chiral precursor in THF is cooled to -78°C and the LDA solution is added to achieve double deprotonation.

-

The reaction mixture is stirred at 0°C for 60 minutes, then re-cooled to below -70°C.

-

Isobutyraldehyde is added, and the reaction is stirred for several hours at low temperature before being quenched with saturated ammonium chloride solution.

Step 2: Workup and Purification

-

The aqueous layer is extracted multiple times with chloroform.

-

The combined organic layers are washed, dried with magnesium sulfate, and evaporated to yield the crude product.

Step 3: Hydrolysis

-

The crude product is refluxed for 3 hours in a mixture of methanol, water, and potassium hydroxide.

-

The methanol is removed by distillation, and the remaining aqueous solution is washed with methylene chloride.

-

The aqueous layer is acidified to pH 2.5 with 6N HCl.

-

The acidified solution is saturated with sodium chloride and extracted with diethyl ether.

-

The combined ether extracts are dried and evaporated to yield the final product[6].

This detailed procedure for a related compound underscores the importance of precise control over temperature, stoichiometry, and anhydrous conditions to achieve high yields and stereoselectivity in the synthesis of chiral carboxylic acids.

Biological Activity and Significance in Drug Development

3-Methoxypentanoic acid is not merely a synthetic curiosity; it has been identified in biological systems and exhibits activities that are of interest to researchers in drug metabolism and metabolic disorders.

Role as a Metabolite

-

Drug Metabolism: 3-MPA has been identified as a significant metabolite of the anti-inflammatory drug Lomefloxacin in rats[1][7]. The formation of such metabolites is a critical aspect of pharmacokinetics and toxicology. Understanding the metabolic fate of a drug candidate is a cornerstone of drug development, as metabolites can contribute to both the therapeutic efficacy and the adverse side effects of a parent compound.

-

Endogenous Metabolism: In certain bacterial species, 3-MPA is a metabolite of the amino acid L-leucine[1][7]. This link to amino acid metabolism suggests that 3-MPA may play a role in microbial metabolic pathways, which could have implications for gut microbiota research and its influence on host metabolism[1].

Potential Pharmacological Effects

-

Lipid Metabolism: In vitro studies using 3T3-L1 preadipocytes have shown that treatment with 3-MPA can inhibit differentiation into mature adipocytes, as indicated by a reduction in lipid droplet formation[1]. This suggests a potential role in modulating lipid accumulation. Further research has indicated that 3-MPA may modulate lipid metabolism by activating AMPK pathways, which would lead to reduced fatty acid synthesis and increased fatty acid oxidation[1].

-

Antioxidant and Anti-inflammatory Activity: There is evidence to suggest that 3-MPA possesses antioxidant properties and may exert anti-inflammatory effects[1]. These activities are often sought after in the development of drugs for a wide range of conditions, from metabolic syndrome to neurodegenerative diseases.

Caption: Key areas of biological relevance for 3-Methoxypentanoic acid.

Analytical Methodologies

The accurate quantification of 3-Methoxypentanoic acid in various matrices, particularly in biological samples, is essential for its study. Given its identity as a small, polar carboxylic acid, chromatographic methods coupled with mass spectrometry are the most suitable analytical techniques.

Sample Preparation from Biological Matrices

A robust sample preparation protocol is crucial to remove interfering substances and concentrate the analyte.

-

Protein Precipitation: For plasma or serum samples, initial protein precipitation with a cold organic solvent (e.g., acetonitrile) is a common first step.

-

Liquid-Liquid Extraction (LLE): After protein removal, LLE can be used to isolate 3-MPA from the aqueous matrix. This typically involves acidifying the sample to protonate the carboxylic acid, making it more soluble in an organic solvent like ethyl acetate or diethyl ether.

-

Solid-Phase Extraction (SPE): SPE offers a more controlled and often more efficient cleanup. A mixed-mode or anion-exchange sorbent could be employed to retain the acidic 3-MPA, allowing for the washing away of neutral and basic impurities before elution.

Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and sensitivity. However, due to the low volatility of carboxylic acids, derivatization is typically required. Silylation (e.g., with BSTFA) or esterification (e.g., with BF₃/methanol) can convert 3-MPA into a more volatile derivative suitable for GC analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is often the preferred method as it can frequently analyze carboxylic acids without derivatization. Reversed-phase chromatography using a C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is a common starting point.

Mass Spectrometry

In mass spectrometry, 3-Methoxypentanoic acid is expected to exhibit characteristic fragmentation patterns. For the related 5-methoxypentanoic acid, key fragments include the loss of the methoxy group (m/z 101, [M-31]⁺) and the loss of the carboxyl group (m/z 87, [M-45]⁺)[7]. Similar fragmentation would be expected for the 3-methoxy isomer, providing a basis for its identification and quantification using selected reaction monitoring (SRM) in LC-MS/MS.

Caption: A generalized workflow for the analysis of 3-MPA.

Conclusion and Future Outlook

3-Methoxypentanoic acid represents a molecule of growing interest at the intersection of chemistry and biology. While its physical and chemical properties are being fully elucidated, its established role as a metabolite of both xenobiotics and endogenous compounds makes it a key area of study in pharmacology and toxicology. Its potential to modulate lipid metabolism warrants further investigation for possible therapeutic applications. For synthetic chemists, it presents an opportunity for the development of novel synthetic routes and its use as a versatile building block for more complex molecules. As analytical techniques become more sensitive, it is likely that 3-Methoxypentanoic acid will be identified in a wider range of biological systems, further expanding our understanding of its role in health and disease.

References

-

Organic Syntheses Procedure. (r)-3-hydroxy-4-methylpentanoic acid. Available from: [Link]

-

NIST. 3-(3-Methoxyphenyl)propanoic acid. In: NIST Chemistry WebBook. Available from: [Link]

-

PubChem. 3-Methoxypentanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Ministry of the Environment, Government of Japan. III Analytical Methods. Available from: [Link]

-

Wikipedia. 3-Hydroxyvaleric acid. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Methoxypentanoic acid | C6H12O3 | CID 21316989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-methoxypentanoic acid | 100862-27-9 [amp.chemicalbook.com]

- 4. 3-methoxypentanoic acid CAS#: 100862-27-9 [amp.chemicalbook.com]

- 5. 3-Hydroxyvaleric acid - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Buy 5-methoxypentanoic Acid | 70160-05-3 [smolecule.com]

An In-depth Technical Guide to the Biological Activity of 3-Methoxypentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxypentanoic acid (3-MPA), a small-molecule carboxylic acid, has emerged as a compound of interest in various biological contexts. This technical guide provides a comprehensive overview of the current understanding of its biological activities, with a focus on its roles in metabolic regulation, adipogenesis, and its antioxidant and anti-inflammatory properties. This document synthesizes available scientific literature to offer a detailed resource for researchers and professionals in drug development, highlighting key mechanisms of action, experimental evidence, and protocols for further investigation.

Introduction and Chemical Properties

3-Methoxypentanoic acid is a five-carbon carboxylic acid with a methoxy group at the C-3 position. Its chemical structure confers specific physicochemical properties that dictate its biological interactions.

Table 1: Chemical and Physical Properties of 3-Methoxypentanoic Acid

| Property | Value | Source |

| IUPAC Name | 3-methoxypentanoic acid | [PubChem][1] |

| Synonyms | 3-methoxyvaleric acid | [PubChem][1] |

| CAS Number | 100862-27-9 | [PubChem][1] |

| Molecular Formula | C₆H₁₂O₃ | [PubChem][1] |

| Molecular Weight | 132.16 g/mol | [PubChem][1] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| pKa | Not specified in available literature |

Metabolic Regulation: The Role of AMPK Activation

A significant area of investigation into the biological activity of 3-Methoxypentanoic acid revolves around its influence on cellular metabolism, primarily through the activation of AMP-activated protein kinase (AMPK). AMPK is a central regulator of energy homeostasis, and its activation can lead to a switch from anabolic to catabolic pathways to restore cellular energy balance.[2][3]

Mechanism of AMPK Activation

The precise mechanism by which 3-Methoxypentanoic acid activates AMPK is not yet fully elucidated in publicly available literature. It is unclear whether it acts as a direct allosteric activator or an indirect activator by influencing the cellular AMP:ATP ratio.[4] Further research is required to determine the exact nature of this interaction.

Downstream Effects of AMPK Activation

Activation of AMPK by 3-Methoxypentanoic acid has been reported to modulate lipid metabolism.[5] Specifically, it is suggested to lead to a reduction in fatty acid synthesis and an increase in fatty acid oxidation.[5] These effects are consistent with the known functions of AMPK, which include the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[4]

Diagram 1: Proposed AMPK Signaling Pathway Influenced by 3-Methoxypentanoic Acid

Caption: Proposed mechanism of 3-MPA on lipid metabolism via AMPK.

Regulation of Adipogenesis

3-Methoxypentanoic acid has been implicated in the regulation of adipogenesis, the process of preadipocyte differentiation into mature adipocytes. This activity is primarily attributed to its influence on key transcription factors that govern this process.

Inhibition of Adipocyte Differentiation

Studies suggest that 3-Methoxypentanoic acid may inhibit the differentiation of preadipocytes. This is a crucial finding, as dysregulation of adipogenesis is a hallmark of obesity and related metabolic disorders.

Modulation of PPARγ and C/EBPα

The master regulators of adipogenesis are peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[6][7] The inhibitory effect of 3-Methoxypentanoic acid on adipogenesis is thought to be mediated through the downregulation or inhibition of the activity of these transcription factors. However, direct experimental evidence demonstrating the effect of 3-Methoxypentanoic acid on the expression or activity of PPARγ and C/EBPα in adipocyte models like 3T3-L1 cells is not yet available in the reviewed literature.

Diagram 2: Potential Inhibition of Adipogenesis by 3-Methoxypentanoic Acid

Caption: Hypothesized role of 3-MPA in the adipogenesis signaling cascade.

Antioxidant and Anti-inflammatory Properties

Preliminary evidence suggests that 3-Methoxypentanoic acid may possess antioxidant and anti-inflammatory activities.

Antioxidant Activity

The potential antioxidant activity of 3-Methoxypentanoic acid has been mentioned, but quantitative data from standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are lacking in the currently available literature.[8][9][10][11] Such data, particularly IC50 values, would be crucial for quantifying its potency as an antioxidant.

Anti-inflammatory Effects

3-Methoxypentanoic acid is suggested to have anti-inflammatory effects by downregulating pro-inflammatory cytokines.[5] To substantiate this claim, studies investigating its impact on lipopolysaccharide (LPS)-induced cytokine production (e.g., TNF-α, IL-6, IL-1β) in macrophage cell lines (e.g., RAW 264.7) would be necessary.[12][13][14]

Pharmacokinetics and Toxicology

Metabolic Fate

3-Methoxypentanoic acid has been identified as a metabolite of the fluoroquinolone antibiotic Lomefloxacin in rats, suggesting its involvement in drug metabolism pathways.[5][15] It has also been reported as a metabolite of the amino acid L-leucine in certain bacterial species.[5] Further pharmacokinetic studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile in more detail.

Toxicological Profile

The toxicological data for 3-Methoxypentanoic acid is currently limited. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[1] Comprehensive acute and chronic toxicity studies are required to establish a complete safety profile for this compound.[16][17]

Table 2: GHS Hazard Classification for 3-Methoxypentanoic Acid

| Hazard Statement | Description | Source |

| H315 | Causes skin irritation | [PubChem][1] |

| H318 | Causes serious eye damage | [PubChem][1] |

| H335 | May cause respiratory irritation | [PubChem][1] |

Experimental Protocols

To facilitate further research into the biological activities of 3-Methoxypentanoic acid, this section outlines general experimental protocols.

Synthesis of 3-Methoxypentanoic Acid

Diagram 3: General Workflow for Synthesis and Characterization

Caption: A generalized workflow for the synthesis and characterization of 3-MPA.

In Vitro Adipogenesis Assay using 3T3-L1 Cells

This protocol outlines a standard method to assess the effect of 3-Methoxypentanoic acid on adipocyte differentiation.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with high glucose, L-glutamine, and sodium pyruvate

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Insulin, Dexamethasone, 3-isobutyl-1-methylxanthine (IBMX)

-

3-Methoxypentanoic acid (test compound)

-

Oil Red O staining solution

-

Formalin

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Induction of Differentiation: Once cells reach confluence, replace the medium with differentiation medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin) containing various concentrations of 3-Methoxypentanoic acid or vehicle control.

-

Maturation: After 48 hours, replace the medium with maturation medium (DMEM with 10% FBS and 10 µg/mL insulin) and continue to culture for another 48 hours. Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every 2 days.

-

Oil Red O Staining: On day 8-10 post-induction, wash the cells with PBS and fix with 10% formalin for 1 hour. Wash with water and then with 60% isopropanol. Stain with Oil Red O solution for 10 minutes to visualize lipid droplets.

-

Quantification: Elute the stain with isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm) to quantify lipid accumulation.

Diagram 4: Experimental Workflow for Adipogenesis Assay

Caption: Step-by-step workflow for the in vitro adipogenesis assay.

Conclusion and Future Directions

3-Methoxypentanoic acid presents as a molecule with intriguing biological activities, particularly in the realm of metabolic regulation. Its potential to activate AMPK and inhibit adipogenesis warrants further in-depth investigation. Future research should focus on:

-

Elucidating the precise molecular mechanism of AMPK activation.

-

Conducting detailed studies on its effects on PPARγ and C/EBPα in adipocyte differentiation.

-

Quantifying its antioxidant and anti-inflammatory potency through standardized assays.

-

Performing comprehensive pharmacokinetic and toxicological studies to establish its safety and metabolic profile.

A thorough understanding of these aspects will be critical in determining the potential therapeutic applications of 3-Methoxypentanoic acid in metabolic diseases and other related conditions.

References

-

Creative Diagnostics. (n.d.). AMPK Signaling Pathway. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). Adipogenesis signaling pathway. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). Schematic diagram of AMPK pathway. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). The AMPK Signaling Pathway. Schematic model depicts the main upstream... Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). Signalling pathways involved in the regulation of adipogenesis. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Signaling Pathways Regulating Thermogenesis. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). The schematic diagram of the process of adipogenesis. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism. Retrieved January 8, 2026, from [Link]

-

YouTube. (2020). Adipocyte Differentiation via AKT/PKB Signalling. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). Antioxidant activity evaluated by DPPH (A) and ABTS (B) assays in dark tea infusions. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). Antioxidant activity as assessed using dPPH and ABTS •+ assays. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). MAC inhibits NO production from LPS-induced RAW264.7 or THP1 myeloid... Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methoxypentanoic acid. PubChem. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). 3-DS inhibits LPS-induced MCP-1 (A), TNF-α (B), IL-6 (C), and IL-1β (D)... Retrieved January 8, 2026, from [Link]

-

Science.gov. (n.d.). acute toxicity study: Topics by Science.gov. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Retrieved January 8, 2026, from [Link]

-

SpringerLink. (2023). Activation of AMPK promotes cardiac differentiation by stimulating the autophagy pathway. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). DPPH and ABTS assay antioxidant activity of synthesized compounds. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). Expression of three Pparγ transcripts during adipogenesis of 3T3-L1... Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Inhibition of LPS-induced production of inflammatory factors in the macrophages by mono-carbonyl analogues of curcumin. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Eicosapentaenoic Acid Induces the Inhibition of Adipogenesis by Reducing the Effect of PPARγ Activator and Mediating PKA Activation and Increased COX-2 Expression in 3T3-L1 Cells at the Differentiation Stage. Retrieved January 8, 2026, from [Link]

-

MDPI. (n.d.). Safety Evaluation for Acute and Chronic Oral Toxicity of Maha Pigut Triphala Contains Three Medicinal Fruits in Sprague-Dawley Rats. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Stimulation of preadipocyte differentiation by steroid through targeting of an HDAC1 complex. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Activation of the AMPK-FOXO3 Pathway Reduces Fatty Acid–Induced Increase in Intracellular Reactive Oxygen Species by Upregulating Thioredoxin. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). AMPK activators: mechanisms of action and physiological activities. Retrieved January 8, 2026, from [Link]

-

MDPI. (n.d.). Dual Modulation of Adipogenesis and Apoptosis by PPARG Agonist Rosiglitazone and Antagonist Betulinic Acid in 3T3-L1 Cells. Retrieved January 8, 2026, from [Link]

-

PubMed. (n.d.). Induction of peroxisome proliferator-activated receptor gamma during the conversion of 3T3 fibroblasts into adipocytes is mediated by C/EBPbeta, C/EBPdelta, and glucocorticoids. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). AMPK Activation via Modulation of De Novo Purine Biosynthesis with an Inhibitor of ATIC Homodimerization. Retrieved January 8, 2026, from [Link]

-

MDPI. (n.d.). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects. Retrieved January 8, 2026, from [Link]

Sources

- 1. 3-Methoxypentanoic acid | C6H12O3 | CID 21316989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Induction of peroxisome proliferator-activated receptor gamma during the conversion of 3T3 fibroblasts into adipocytes is mediated by C/EBPbeta, C/EBPdelta, and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of LPS-induced production of inflammatory factors in the macrophages by mono-carbonyl analogues of curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Buy 5-methoxypentanoic Acid | 70160-05-3 [smolecule.com]

- 16. acute toxicity study: Topics by Science.gov [science.gov]

- 17. mdpi.com [mdpi.com]

3-Methoxypentanoic Acid: A Technical Guide to a Putative Modulator of Cellular Metabolism and Inflammatory Signaling

Abstract

This technical guide provides an in-depth examination of the purported cellular mechanisms of action of 3-Methoxypentanoic acid (3-MPA). As a branched-chain fatty acid, 3-MPA has emerged as a molecule of interest for its potential roles in modulating lipid metabolism, oxidative stress, and inflammatory pathways.[1] It is critical to note that, as of the date of this publication, the body of peer-reviewed primary literature detailing the specific molecular interactions of 3-MPA is limited. Consequently, this guide synthesizes the available data, frames it within established biochemical and cell signaling paradigms, and proposes testable hypotheses for its mechanisms of action. Furthermore, we provide detailed, field-proven experimental protocols to enable researchers and drug development professionals to rigorously investigate these proposed mechanisms, thereby fostering a deeper and more complete understanding of 3-MPA's biological functions.

Introduction and Current State of Knowledge

3-Methoxypentanoic acid (3-MPA), a derivative of the five-carbon valeric acid, is characterized by a methoxy group at the C-3 position.[2][3] This structural feature distinguishes it from endogenous short- and medium-chain fatty acids, suggesting the potential for unique interactions with cellular machinery.

Initial characterizations suggest that 3-MPA partakes in several key cellular processes:

-

Metabolic Regulation: The compound is reported to modulate lipid metabolism, a claim supported by observations of reduced lipid accumulation in adipocyte models.[1] This has been linked to the activation of the central energy sensor, AMP-activated protein kinase (AMPK).[1]

-

Anti-inflammatory Effects: 3-MPA is suggested to possess anti-inflammatory properties, potentially through the downregulation of pro-inflammatory cytokines.[1]

-

Antioxidant Activity: The molecule has been shown to exhibit antioxidant capabilities, including the scavenging of free radicals.[1]

Despite these intriguing observations, the direct molecular targets and the precise signaling cascades governed by 3-MPA remain to be definitively elucidated. This guide will, therefore, proceed by postulating the most probable mechanisms and providing the experimental frameworks required for their validation.

Proposed Mechanism 1: Activation of the AMPK Signaling Pathway

AMPK is a critical regulator of cellular energy homeostasis, activated during states of energetic stress (i.e., high AMP:ATP ratio).[4][5] Its activation initiates a cascade that promotes catabolic processes (e.g., fatty acid oxidation) while inhibiting anabolic processes (e.g., fatty acid synthesis) to restore energy balance.[6] The reported ability of 3-MPA to activate AMPK pathways is the most prominent mechanistic claim.[1]

Hypothesized Mechanism of Action

We propose two potential, non-mutually exclusive hypotheses for 3-MPA-mediated AMPK activation:

-

Indirect Activation: As a fatty acid, 3-MPA may undergo cellular metabolism (e.g., beta-oxidation). If this process consumes ATP or otherwise alters the cellular adenylate charge (increasing the AMP/ATP ratio), it would lead to the canonical activation of AMPK through upstream kinases such as Liver Kinase B1 (LKB1) and Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ).[4][5]

-

Direct Allosteric Modulation: It is plausible that 3-MPA or a metabolite could directly bind to the AMPK heterotrimer (α, β, and γ subunits), inducing a conformational change that favors its phosphorylation and activation, similar to synthetic activators.[7]

The downstream consequences would involve the phosphorylation of key metabolic enzymes, including the inactivation of Acetyl-CoA Carboxylase (ACC), which would alleviate the inhibition of carnitine palmitoyltransferase 1 (CPT1) and thereby promote fatty acid oxidation.

Visualizing the Proposed AMPK Activation Pathway

Caption: Proposed mechanisms of 3-MPA-mediated AMPK activation.

Experimental Protocol: Validation of AMPK Activation

Objective: To determine if 3-MPA activates AMPK in a cellular context and distinguish between direct and indirect mechanisms.

Model System: HepG2 (human hepatocyte) or 3T3-L1 (murine pre-adipocyte) cell lines.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells to 80-90% confluency in appropriate media.

-

Serum-starve cells for 4-6 hours to reduce basal signaling.

-

Treat cells with a dose-response of 3-MPA (e.g., 10 µM, 50 µM, 100 µM, 250 µM) for a time course (e.g., 30 min, 1h, 2h, 4h).

-

Include a positive control (e.g., 2 mM AICAR) and a vehicle control (e.g., DMSO).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

Western Blot Analysis:

-

Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C:

-

Rabbit anti-phospho-AMPKα (Thr172)

-

Rabbit anti-AMPKα (Total)

-

Rabbit anti-phospho-ACC (Ser79)

-

Rabbit anti-ACC (Total)

-

Mouse anti-β-Actin (Loading Control)

-

-

Wash membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash 3x with TBST.

-

Visualize bands using an ECL substrate and a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify band intensity using densitometry software (e.g., ImageJ).

-

Normalize phospho-protein levels to total protein levels.

-

Normalize all values to the loading control (β-Actin).

-

Plot the fold change in phosphorylation relative to the vehicle control.

-

Causality and Interpretation: An increase in the ratio of p-AMPK/AMPK and p-ACC/ACC would confirm AMPK activation. To probe for a direct mechanism, one could perform an in vitro kinase assay using purified recombinant AMPK, LKB1, ATP, and 3-MPA, assessing for phosphorylation in a cell-free system.

Proposed Mechanism 2: Modulation of Adipogenic Transcription Factors

Reports suggest 3-MPA inhibits lipid accumulation in adipocytes by modulating the expression of Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/Enhancer-Binding Protein α (C/EBPα).[1] These two transcription factors are master regulators of adipogenesis, operating in a cooperative, positive feedback loop to drive the differentiation of pre-adipocytes into mature fat cells.[8][9][10]

Hypothesized Mechanism of Action

Given that AMPK activation generally suppresses adipogenesis, we hypothesize that 3-MPA's effect on PPARγ and C/EBPα is downstream of AMPK. Activated AMPK can phosphorylate and inhibit factors that promote adipogenesis. Therefore, 3-MPA-induced AMPK activation could lead to a downstream suppression of the transcriptional machinery—including the expression or activity of PPARγ and C/EBPα—necessary for lipid accumulation.

Visualizing the Proposed Adipogenesis Regulation Pathway

Caption: Hypothesized inhibition of adipogenesis by 3-MPA.

Experimental Protocol: Adipocyte Differentiation and Gene Expression Analysis

Objective: To quantify the effect of 3-MPA on adipocyte differentiation and the expression of key adipogenic genes.

Model System: 3T3-L1 pre-adipocytes.

Methodology:

-

Adipocyte Differentiation:

-

Culture 3T3-L1 cells to confluence (Day 0).

-

Induce differentiation for 48 hours (Day 2) using DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1.7 µM insulin.

-

From Day 0 onwards, treat one set of wells with vehicle and another with an effective dose of 3-MPA (determined from AMPK assay).

-

From Day 2 to Day 4, culture in DMEM with 10% FBS and 1.7 µM insulin, refreshing the 3-MPA treatment.

-

From Day 4 onwards, culture in DMEM with 10% FBS, refreshing media and 3-MPA every 2 days until Day 8-10.

-

-

Quantification of Lipid Accumulation (Oil Red O Staining):

-

On Day 8-10, wash mature adipocytes with PBS and fix with 10% formalin for 1 hour.

-

Wash with water and stain with Oil Red O solution for 30 minutes.

-

Wash extensively with water to remove unbound dye.

-

Visually inspect and photograph wells using a microscope.

-

To quantify, elute the dye with 100% isopropanol and measure the absorbance at 510 nm.

-

-

Gene Expression Analysis (RT-qPCR):

-

Harvest cells at different time points during differentiation (e.g., Day 0, 2, 4, 8).

-

Extract total RNA using a TRIzol-based method.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative PCR (qPCR) using SYBR Green master mix and primers for:

-

Pparg (PPARγ)

-

Cebpa (C/EBPα)

-

Fabp4 (aP2, a downstream target)

-

Actb (β-Actin, a housekeeping gene)

-

-

Calculate relative gene expression using the ΔΔCt method.

-

Causality and Interpretation: A significant reduction in Oil Red O staining and decreased mRNA levels of Pparg, Cebpa, and Fabp4 in 3-MPA-treated cells compared to the control would support the hypothesis that 3-MPA inhibits adipogenesis via suppression of this transcriptional program.

Proposed Mechanism 3: Attenuation of Pro-inflammatory Signaling

The claim of anti-inflammatory effects implies an interaction with canonical inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[1][11] These pathways are activated by stimuli like Lipopolysaccharide (LPS) and result in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[11]

Hypothesized Mechanism of Action

AMPK activation is known to have anti-inflammatory effects, often by inhibiting the NF-κB pathway. Therefore, we hypothesize that 3-MPA suppresses inflammatory responses in an AMPK-dependent manner. Activated AMPK may phosphorylate components of the NF-κB pathway, preventing the nuclear translocation of NF-κB and subsequent transcription of inflammatory genes.

Visualizing the Proposed Anti-Inflammatory Pathway

Caption: Hypothesized anti-inflammatory action of 3-MPA via AMPK-mediated NF-κB inhibition.

Experimental Protocol: Macrophage Inflammatory Response Assay

Objective: To determine if 3-MPA can suppress LPS-induced inflammatory responses in macrophages.

Model System: RAW 264.7 (murine macrophage) cell line.

Methodology:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells to 80% confluency.

-

Pre-treat cells with 3-MPA (e.g., 50 µM, 100 µM) for 1-2 hours.

-

Stimulate with LPS (e.g., 100 ng/mL) for a relevant time course (e.g., 6 hours for cytokine mRNA, 24 hours for cytokine protein).

-

Include vehicle control, LPS-only, and 3-MPA-only groups.

-

-

Quantification of Cytokines (ELISA):

-

Collect the cell culture supernatant at 24 hours.

-

Centrifuge to remove cell debris.

-

Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Analysis of NF-κB Activation (Immunofluorescence):

-

Culture cells on glass coverslips.

-

Pre-treat with 3-MPA, then stimulate with LPS for 30-60 minutes.

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize with 0.25% Triton X-100.

-

Block with 1% BSA.

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstain nuclei with DAPI.

-

Mount coverslips and visualize using a fluorescence microscope.

-

Causality and Interpretation: A significant reduction in TNF-α and IL-6 secretion in the 3-MPA + LPS group compared to the LPS-only group would confirm its anti-inflammatory effect. In the immunofluorescence assay, a lack of p65 translocation from the cytoplasm to the nucleus in 3-MPA-treated cells upon LPS stimulation would indicate inhibition of the NF-κB pathway.

Summary of Quantitative Data and Key Findings

As primary quantitative data for 3-MPA is scarce, this table serves as a template for organizing results generated from the protocols described above.

| Assay | Metric | 3-MPA Treatment | Expected Outcome | Reference Protocol |

| AMPK Activation | p-AMPK/Total AMPK Ratio | Dose- and time-dependent | Increase | Section 2.3 |

| Adipocyte Differentiation | Oil Red O Absorbance | 100 µM during differentiation | Decrease | Section 3.3 |

| Adipogenic Gene Expression | Pparg, Cebpa mRNA levels | 100 µM during differentiation | Decrease | Section 3.3 |

| Inflammatory Response | TNF-α, IL-6 Secretion (pg/mL) | 100 µM pre-treatment + LPS | Decrease | Section 4.3 |

Conclusion and Future Directions

3-Methoxypentanoic acid presents an interesting profile as a potential modulator of key cellular pathways involved in metabolic and inflammatory diseases. The evidence, while currently limited, points towards a mechanism centered on the activation of AMPK. The experimental frameworks provided in this guide offer a clear and rigorous path forward for the scientific community to elucidate the precise molecular interactions of 3-MPA.

Future research should prioritize:

-

Direct Target Identification: Employing techniques such as thermal shift assays, affinity chromatography, or computational docking to identify the direct binding partners of 3-MPA.

-

In Vivo Efficacy: Transitioning from cellular models to animal models of metabolic syndrome or chronic inflammation to assess the physiological relevance of 3-MPA's effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 3-MPA to understand how its chemical features contribute to its biological activity.

By systematically addressing these questions, the full therapeutic potential of 3-Methoxypentanoic acid can be accurately determined.

References

-

Hunter, R. W., et al. (2014). Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK. Chemistry & Biology, 21(7), 866-875. [Link]

-

Kim, M. H., et al. (2018). Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. International Journal of Molecular Medicine, 42(5), 2657-2666. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21316989, 3-Methoxypentanoic acid. Retrieved January 8, 2026, from [Link].

-

Rosen, E. D., et al. (2002). C/EBPalpha induces adipogenesis through PPARgamma: a unified pathway. Genes & Development, 16(1), 22-26. [Link]

-

Hardie, D. G. (2014). AMP-activated protein kinase: a target for drugs both ancient and modern. Biochemical Journal, 462(2), 209-225. [Link]

-

Kim, J., et al. (2016). AMPK activators: mechanisms of action and physiological activities. Experimental & Molecular Medicine, 48(5), e242. [Link]

-

Steger, D. J., et al. (2010). Peroxisome Proliferator-Activated Receptor γ and C/EBPα Synergistically Activate Key Metabolic Adipocyte Genes by Assisted Loading. Molecular and Cellular Biology, 30(18), 4572-4584. [Link]

-

PubChemLite. (n.d.). 3-methoxypentanoic acid (C6H12O3). Retrieved January 8, 2026, from [Link]

-

Madsen, M. S., et al. (2014). Peroxisome proliferator-activated receptor γ and C/EBPα synergistically activate key metabolic adipocyte genes by assisted loading. Molecular and Cellular Biology, 34(6), 939-954. [Link]

-

Patsnap. (2023). How do AMPK activators target the intestines? Retrieved January 8, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Methoxypentanoic acid | C6H12O3 | CID 21316989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3-methoxypentanoic acid (C6H12O3) [pubchemlite.lcsb.uni.lu]

- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How do AMPK activators target the intestines? [synapse.patsnap.com]

- 6. AMP-activated protein kinase: a target for drugs both ancient and modern - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. C/EBPalpha induces adipogenesis through PPARgamma: a unified pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peroxisome Proliferator-Activated Receptor γ and C/EBPα Synergistically Activate Key Metabolic Adipocyte Genes by Assisted Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peroxisome proliferator-activated receptor γ and C/EBPα synergistically activate key metabolic adipocyte genes by assisted loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

3-Methoxypentanoic Acid: A Technical Guide for Researchers

A Comprehensive Overview of its Synthesis, Properties, and Biological Significance

Foreword

To the dedicated researchers, scientists, and professionals in drug development, this document serves as an in-depth technical guide into the current understanding of 3-Methoxypentanoic acid. While the natural occurrence of this molecule remains largely uncharacterized in publicly available scientific literature, its synthetic pathways, chemical reactivity, and emerging biological activities present a compelling case for its further investigation. This guide provides a consolidated resource on the known attributes of 3-Methoxypentanoic acid, with the aim of facilitating future research and application development.

Introduction to 3-Methoxypentanoic Acid

3-Methoxypentanoic acid, also known as 3-methoxyvaleric acid, is a carboxylic acid with the chemical formula C₆H₁₂O₃.[1][2] Its structure features a five-carbon pentanoic acid backbone with a methoxy group (-OCH₃) at the third carbon position. This methoxy group imparts specific chemical properties to the molecule, influencing its polarity, reactivity, and potential biological interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Methoxypentanoic acid is fundamental for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₃ | [1][2] |

| Molecular Weight | 132.16 g/mol | [1] |

| IUPAC Name | 3-methoxypentanoic acid | [1] |

| CAS Number | 100862-27-9 | [1][2] |

| Boiling Point | 120-122 °C (at 16 Torr) | [2] |

| Density | 1.024 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.28 ± 0.10 (Predicted) | [2] |

Synthesis and Chemical Reactivity

The synthesis of 3-Methoxypentanoic acid is not extensively detailed in the provided search results. However, general synthetic strategies for similar compounds can be inferred. One plausible approach involves the methylation of 3-hydroxypentanoic acid.

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for 3-Methoxypentanoic acid.

Chemical Reactions

3-Methoxypentanoic acid, as a carboxylic acid, can undergo a variety of chemical reactions. These include:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.

-

Amide formation: Reaction with an amine to form an amide.

-

Reduction: The carboxylic acid group can be reduced to a primary alcohol (3-methoxypentan-1-ol) using strong reducing agents like lithium aluminum hydride.[3]

-

Oxidation: While the carboxylic acid is at a high oxidation state, the rest of the molecule can potentially be oxidized under harsh conditions.[3]

Biological Activities and Potential Applications

While research into the specific biological roles of 3-Methoxypentanoic acid is in its early stages, preliminary evidence suggests several areas of interest for drug development and scientific investigation.

Anti-inflammatory and Antioxidant Properties

Some studies on related methoxy-containing fatty acids suggest potential anti-inflammatory and antioxidant effects.[3] The mechanism may involve the modulation of inflammatory pathways and the scavenging of reactive oxygen species. Further research is required to specifically elucidate these activities for 3-Methoxypentanoic acid.

Modulation of Lipid Metabolism

There are indications that 3-Methoxypentanoic acid may play a role in regulating lipid metabolism.[3] This could have implications for metabolic disorders such as obesity and type 2 diabetes. The proposed mechanism involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3]

Caption: Proposed mechanism of lipid metabolism modulation by 3-Methoxypentanoic acid.

Metabolic Relevance

Metabolite of L-leucine in Bacteria

Interestingly, 3-Methoxypentanoic acid has been identified as a metabolite of the amino acid L-leucine in certain bacterial species.[3] This finding suggests a role for this molecule in microbial metabolism, although the specific enzymatic pathways and physiological significance are yet to be fully understood.

Drug Metabolite

3-Methoxypentanoic acid has also been reported as a metabolite of certain pharmaceutical compounds.[4] This highlights the importance of understanding its metabolic fate and potential toxicological profile in the context of drug development and safety assessment.

Analytical Methodologies

The detection and quantification of 3-Methoxypentanoic acid in various matrices would likely employ standard analytical techniques used for other short-chain fatty acids. A general workflow for its analysis is outlined below.

Sample Preparation

-

Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the analyte from complex matrices.

-

Derivatization: To improve volatility and chromatographic performance for gas chromatography (GC) analysis, the carboxylic acid group can be derivatized to form an ester (e.g., methyl or ethyl ester).

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization is typically required.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and selectivity and may not require derivatization, allowing for a more direct analysis.

Caption: General analytical workflow for 3-Methoxypentanoic acid.

Safety and Toxicology

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-Methoxypentanoic acid is classified with the following hazards:

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be strictly followed when handling this compound.[5]

Future Directions

The study of 3-Methoxypentanoic acid is an emerging field with several promising avenues for future research:

-

Investigation of Natural Occurrence: A primary research goal should be to definitively determine if 3-Methoxypentanoic acid occurs naturally in any biological systems, including plants, animals, or microorganisms.

-

Elucidation of Biosynthetic Pathways: If found to be a natural product, the enzymatic pathways responsible for its synthesis should be investigated.

-

In-depth Pharmacological Studies: Comprehensive in vitro and in vivo studies are needed to validate and expand upon the preliminary findings of its biological activities.

-

Development of Advanced Analytical Methods: The development of sensitive and validated analytical methods will be crucial for its detection and quantification in various biological and environmental matrices.

Conclusion

While the natural origins of 3-Methoxypentanoic acid remain to be discovered, its known chemical properties, synthetic accessibility, and intriguing biological activities make it a molecule of significant interest to the scientific community. This technical guide has synthesized the current knowledge base to provide a foundation for researchers and drug development professionals. It is our hope that this document will stimulate further inquiry and unlock the full potential of this promising compound.

References

-

3-Methoxypentanoic acid | 100862-27-9. Benchchem.

-

3-Methoxypentanoic acid | C6H12O3 | CID 21316989. PubChem - NIH.

-

3-methoxypentanoic acid | 100862-27-9. ChemicalBook.

-

Buy 5-methoxypentanoic Acid | 70160-05-3. Smolecule.

-

3-methoxypentanoic acid (C6H12O3). PubChemLite.

-

3-methoxypentanoic acid CAS#: 100862-27-9. ChemicalBook.

Sources

- 1. 3-Methoxypentanoic acid | C6H12O3 | CID 21316989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-methoxypentanoic acid CAS#: 100862-27-9 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy 5-methoxypentanoic Acid | 70160-05-3 [smolecule.com]

- 5. 3-methoxypentanoic acid | 100862-27-9 [amp.chemicalbook.com]

An Investigative Guide to the Identification of Novel Trace Metabolites of Lomefloxacin: A Hypothetical Case Study of 3-Methoxypentanoic Acid

This technical guide provides a comprehensive framework for the investigation and identification of novel, trace-level metabolites of pharmaceutical compounds, particularly those known for limited biotransformation. Using the fluoroquinolone antibiotic lomefloxacin as a primary example and 3-Methoxypentanoic acid as a hypothetical metabolite, we will explore the rationale, advanced analytical strategies, and rigorous validation workflows required to uncover previously uncharacterized metabolic pathways. This document is intended for researchers, scientists, and drug development professionals engaged in drug metabolism, pharmacokinetics, and analytical chemistry.

Part 1: Lomefloxacin - A Profile of Minimal Metabolism

Lomefloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-negative and some Gram-positive bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[1][3][4]

A defining characteristic of lomefloxacin is its pharmacokinetic profile, which is marked by high oral absorption (95-98%) and limited metabolism.[5][6] The majority of an administered dose, approximately 65%, is excreted unchanged in the urine.[2][7] A smaller fraction, about 10%, is recovered as unchanged drug in the feces.[2][7]

The primary metabolic pathway that has been identified is glucuronidation.[7] The glucuronide conjugate of lomefloxacin is the most significant metabolite found in human urine, accounting for approximately 9% of the dose.[7][8] Beyond this, only four other minor metabolites have been detected, collectively constituting less than 0.5% of the administered dose.[7] This profile of minimal biotransformation has clinical advantages, such as a lower potential for drug-drug interactions involving metabolic enzymes like the cytochrome P-450 system.[5][9]

Table 1: Pharmacokinetic Parameters of Lomefloxacin

| Parameter | Value | Source(s) |

| Oral Absorption | 95-98% | [6] |

| Elimination Half-Life | ~8 hours | [1][6] |

| Protein Binding | ~10% | [6][7] |

| Primary Excretion Route | Renal | [2][10] |

| % Excreted Unchanged (Urine) | 60-85% | [6][10] |

| Major Metabolite | Glucuronide Conjugate | [7][8] |

Part 2: The Rationale for Investigating Minor Metabolites

Given that lomefloxacin is overwhelmingly excreted unchanged, the impetus to search for trace-level metabolites requires justification. The pursuit of minor metabolites is critical for several reasons:

-

Idiosyncratic Drug Reactions: Seemingly insignificant metabolic pathways can sometimes produce reactive metabolites that, while low in concentration, can form adducts with proteins or DNA, potentially leading to idiosyncratic toxicity in a small subset of the population.

-

Completing the Mass Balance: A comprehensive understanding of a drug's disposition requires accounting for the entire administered dose. Unidentified metabolites represent gaps in this knowledge.

-

Understanding Atypical Metabolism: In patient populations with genetic polymorphisms in drug-metabolizing enzymes or with compromised renal function, minor pathways may become more prominent, altering the drug's safety and efficacy profile.[11][12]

-

Regulatory Scrutiny: Regulatory agencies increasingly expect a thorough characterization of all metabolic pathways, even those that are not predominant, to ensure a complete safety assessment.

Part 3: Proposing a Hypothetical Metabolic Pathway to 3-Methoxypentanoic Acid

The formation of a small aliphatic acid like 3-Methoxypentanoic acid from a complex molecule like lomefloxacin is not a direct or obvious transformation. It would necessitate a multi-step degradation of the core fluoroquinolone structure. While there is no direct evidence for this pathway for lomefloxacin, we can hypothesize a plausible, albeit minor, sequence of reactions based on established principles of xenobiotic metabolism.

The most likely site of initial oxidative attack would be the piperazine ring, as this is a common site of metabolism for many fluoroquinolones.[9][13] This could be followed by ring-opening and subsequent cleavage.

A hypothetical pathway could involve:

-

N-dealkylation or oxidation of the methylpiperazine moiety.

-

Oxidative cleavage of the piperazine ring, a process observed in the degradation of other fluoroquinolones, potentially mediated by cytochrome P450 enzymes or peroxidases.[13]

-

Further degradation of the resulting side chain into smaller, more polar fragments.

-

A series of β-oxidation-like steps or other oxidative processes that could ultimately yield various small carboxylic acids.

It is important to note that a different isomer, 5-Methoxypentanoic acid, has been suggested as a metabolite of lomefloxacin in rats.[14] This highlights the critical importance of considering inter-species differences in drug metabolism. The following diagram illustrates a purely hypothetical degradation pathway.

Caption: A hypothetical multi-step metabolic pathway for the degradation of lomefloxacin to 3-Methoxypentanoic acid.

Part 4: The Analytical Arsenal for Trace Metabolite Detection

Identifying a hypothetical, trace-level metabolite requires an analytical strategy that pushes the boundaries of sensitivity and specificity. Standard analytical methods may not suffice. The combination of advanced sample preparation, high-performance chromatography, and high-resolution mass spectrometry is essential.

High-Sensitivity Sample Preparation

The goal is to remove interferences (salts, proteins, phospholipids) from the biological matrix (urine, plasma) and concentrate the analyte of interest.

-

Solid-Phase Extraction (SPE): Mixed-mode or polymer-based SPE cartridges can be optimized to retain lomefloxacin and its potential polar metabolites while allowing matrix components to be washed away. A weak cation exchange/reversed-phase mixed-mode sorbent would be a logical starting point.

Advanced Chromatographic Separation

-

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems, using columns with sub-2 µm particle sizes, provide significantly higher resolution and peak capacity compared to traditional HPLC. This is crucial for separating the target metabolite from endogenous matrix components and potential isomers. A C18 reversed-phase column is a standard choice, but for polar metabolites, a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column might be necessary.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the cornerstone of novel metabolite identification. It provides a highly accurate mass measurement (typically < 5 ppm error), which allows for the confident determination of the elemental composition of an unknown compound.

-

Orbitrap and Quadrupole Time-of-Flight (Q-TOF) Analyzers: These instruments offer the mass accuracy and resolution required to distinguish a metabolite's molecular formula from other co-eluting compounds.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Once a potential metabolite ion is detected by HRMS, its structure must be confirmed.

-

Collision-Induced Dissociation (CID): The ion of interest is isolated and fragmented, creating a characteristic fragmentation pattern (MS/MS spectrum). This spectrum serves as a structural fingerprint. By comparing the fragmentation pattern of the unknown metabolite to that of a synthesized authentic standard, its identity can be unequivocally confirmed.

Part 5: A Step-by-Step Experimental Workflow for Validation

The following protocol outlines a self-validating system for proving or disproving the existence of 3-Methoxypentanoic acid as a metabolite of lomefloxacin.

Caption: A logical workflow for the identification and validation of a novel drug metabolite.

Protocol Details:

-

In Silico Prediction:

-

Utilize metabolite prediction software (e.g., based on known biotransformation rules) to generate a list of potential lomefloxacin metabolites. This helps to guide the search for unknowns beyond just the target hypothetical metabolite.

-

-

Synthesis of Authentic Standard:

-

Synthesize and purify 3-Methoxypentanoic acid.[15]

-

Characterize the standard thoroughly using NMR and HRMS to confirm its structure and purity. This standard is non-negotiable for unequivocal identification.

-

-

LC-HRMS/MS Method Development & Validation:

-

Develop a sensitive and selective UHPLC-HRMS/MS method for the detection of the 3-Methoxypentanoic acid standard.

-

Optimize chromatographic conditions (column, mobile phase, gradient) to achieve good peak shape and retention.

-

Optimize MS parameters (ionization source, collision energy) to achieve maximum sensitivity and characteristic fragmentation.

-

Validate the method according to ICH guidelines, determining parameters like Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, precision, and accuracy.[16][17]

-

Table 2: Example Validation Parameters for a Hypothetical LC-HRMS/MS Method

| Parameter | Target Acceptance Criteria |

| Linearity (r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 85-115% |

| Precision (%RSD) | < 15% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 |

-

Dosing and Sample Collection:

-

Administer a single oral dose of lomefloxacin (e.g., 400 mg) to a relevant animal model (or human volunteers under ethical approval).[10]

-

Collect urine and plasma samples at various time points post-dose (e.g., 0-4h, 4-8h, 8-12h, 12-24h).

-

Include control (pre-dose) samples from each subject.

-

-

Sample Analysis:

-

Prepare the collected samples using the optimized SPE protocol.

-

Analyze the extracted samples using the validated LC-HRMS/MS method.

-

-

Rigorous Data Confirmation:

-

For a positive identification, all three of the following criteria MUST be met:

-

Retention Time Match: The peak in the biological sample must have the same retention time as the authentic standard (within a narrow tolerance, e.g., ±0.1 min).

-

Accurate Mass Match: The measured mass of the ion in the sample must match the theoretical mass of 3-Methoxypentanoic acid's molecular ion within a tight mass tolerance (e.g., < 5 ppm).

-

MS/MS Spectrum Match: The fragmentation pattern (MS/MS spectrum) of the compound detected in the sample must match the MS/MS spectrum of the authentic standard acquired on the same instrument under identical conditions.

-

-

Part 6: Broader Implications and Future Directions

The successful identification of a novel, trace metabolite like 3-Methoxypentanoic acid would be a significant finding. It would demonstrate that even drugs known for minimal metabolism can undergo complex biotransformation, albeit to a very small extent. This would refine our understanding of lomefloxacin's disposition and provide a more complete picture for safety assessments.

Conversely, failure to detect this metabolite after such a rigorous search would provide strong evidence for its absence, reinforcing the current understanding that lomefloxacin's metabolism is largely limited to glucuronidation.

This investigative framework is not limited to lomefloxacin. It can be applied to any drug development program to comprehensively characterize metabolic pathways, satisfy regulatory requirements, and build a more complete safety profile, ensuring that no metabolic stone is left unturned.

References

- Hooper, T. L. (1991). Lomefloxacin clinical pharmacokinetics. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBgNjgiedkDAOn-HybdpBKcG5_6oQkBty-Q_rc9kyzU4rOfb0WbG-VV7af5GnMBOo7sHUCHJtHoZv69PfvtzdROPThOmD78pN2zBKX8h8-jWSpRVgn-s_kmnIVsQjGEnzTGNY=]

- Johns Hopkins ABX Guide. (2017). Lomefloxacin. Johns Hopkins ABX Guide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_TAc6ApeMFjXrZcgqs_xFGc8R4o4afO2SHGnBAzG-FYDv_5cWuKWg1iZ5qemybkqjsvl_ItspAtkW8pI8pDw4D_CftBwW_6UjRWfyJlfp3iKs2YzwDYj7UHYIUyYdgjgpANXN4G7Nyk1L5jI2TKg70dOos84TLFNGUPKjgYXzanhopFMDypYhtpnG7stQCJuBL-1uIw==]

- Leroy, A., et al. (1990). Lomefloxacin pharmacokinetics in subjects with normal and impaired renal function. Antimicrobial Agents and Chemotherapy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnSBzFxVzD8Xudq7Ij4FiTO_DwUVrChzplcWlhMdLXDaF5m8mFF6DIWdNIeRK_U2rXE4Xhx-sdqff1Y-scV6ZveGdgnfYiUnUOe0bWKPeo3mcC0elkRf3frRVY-jYwiVCL2QjQRMIvd0wHbA==]

- Benchchem. (n.d.). 3-Methoxypentanoic acid | 100862-27-9. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR95BPJ7no9td0_Iw2TkhcoEDYfq0fzwEWMOjd2qEm0bQJjLDLHFktjnJ7KA9fsk55QJAZQAQSqRtXgcOIkPrP1ylY6ULE4V2_i8tePaKY_5QQOh2GLBSxlJ6lBWRoJSrlG_IMoQ==]

- LeBel, M. (1988). Metabolism and the fluoroquinolones. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLtxsxFM6vGnq_6iyqt1rBXljt4e24k9DJ2RjNwRKUW5eR8ZP-7rfhd5rFCaDPAMrjKWEufunRJN0uh46-BJ5VUQ1QZkjYZ4lYniyvLCHRuiKdOLjAyTVv0tBSJhipqQiZre8=]

- ProQuest. (2019). Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin. ProQuest. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG23wuqhAelIsG3G9Mo9CLqsKp6EBWYrvz_aqVj_x5RlldsK300_jQHG40uxzq9bEHtoqDD_grf17bf1fsS91SOxF7o4rZUEjTUvPWY1YuAfWzyjVNQ-9AL5ECek-bbwPycOJudJEHM5K0h_ApM7WRc2zygco5RAJcEkUk3U-28cwnev7fb_TaQoG6jEufrovXCCzm5HzxWCQamQnpTPJ87zVpwUpY=]

- Pharmacology of Lomefloxacin (Maxaquin). (2024). YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXC5zvuohmJEdfS09igWeM2aCeh-ozj5iMQIEo89iW8J3ymm9IABegWnFh4fgdSlO-SdjDsW9LHM06-oklmdS5GlJSq9b2UVHmsVAL_HoYJ4NANdeCzI5W7W1BkfnYK5eJ3sod_zw=]

- Morrison, P. J., et al. (1989). Multiple-dose pharmacokinetics of lomefloxacin: rationale for once-a-day dosing. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB6YEYIEb5neeNzkD1_kR-_atFUf93GY6wuNj50FOOdakdsnyBJxkAg0RHsGSFANBuuEB5iZJ71Tae45sU9loCcraIAg9yT1s0xTtifKYdbrjgnebns9n21GwyBrbFm7l32DA=]

- Wetzstein, H. G., et al. (2002). Biotransformation of fluoroquinolone antibiotics by ligninolytic fungi--Metabolites, enzymes and residual antibacterial activity. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa48wdywjoZOlu1_jx88AhhKXsQ1v0uwUsv-OBGusygUf7j57pCLW2QOv34LyYkCpUpTvP9LB_CmSesn1x-akvZCAc60EActVup8E4fhGRwWefcMDuCnqMtpKFskqmkTrkXmT9]

- U.S. Food and Drug Administration. (n.d.). Maxaquin lomefloxacin hydrochloride tablets. accessdata.fda.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYOYVevv6QUQMneZ418foJk-Q1ZfOnDbwNKba2oXlQzqcqj0Np8ZdbtvOxWzrh_aK_TRa8scbo9G21iYypz40YMfu9FCwYiQ20C9YJcqnrMbEAT7czdXJD6B2_5vYFWQFSu8ep-oDrYz-uDuaJEglCx_t61RjYCOaKZNBn7Ur0gJeI3rn3]

- U.S. Department of Agriculture. (n.d.). Biotransformation of Fluoroquinolones by Fungi. National Agricultural Library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5lEF30hLlvc2BgqU8x4Bdp8usDP_EjCyQIzcyuYXaF4pUWEGcPXL85XvYM_7yQlWz5AIpssJ7ysB-aGBo37tcFQgcD9fQRPI9yg-TC-ZbcN0qbAm-B61QGM0qt-tE5Sjo7jdPApxIHoqHgY6rCOtdllHE7KxS8eqxnuo16Wa3wnZXKpb6ZkazipCN3VStiSUfuXRlWmWdbBV8KoH2IBLinC2QMqiz7LQw]

- PubChem. (n.d.). Lomefloxacin. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ-HO_4sFbK9T525Ephargd9I3iIETxTaadgFRfMVOPYx4cprhdvAFUXNaKNICPobOOP79Qn-jb-cUTyWGnEgRf3H5qkiFcmF-aV9UR1rFj5wjh1hWrNnNXsA5M9TX0vhiABKkoOOMXKw2rbWnpOZFyQ==]

- MDPI. (2024). Biotransformation of the Fluoroquinolone Antibiotic, Levofloxacin, by the Free and Immobilized Secretome of Coriolopsis gallica. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGslQEMsmDlQ0XmjoAmbhxObJJnXmFgvJpRQnN433YN147IRgLiXwsDGJwmSNUSHC0C7oLe-H38E66DTB5keaLf7J4-SN6GZkUiRKmSf0ewuNwNXWQBplMBqyi7-usZT7_FTH4=]

- Al-Angary, A. A., et al. (1993). Determination of Lomefloxacin in Biological Fluids by High-Performance Liquid Chromatography and a Microbiological Method. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlOiro3TwjftfeHmsyH7PhjhNLonuWMhitNsYsxlJu-tM0TcLquyufYRz9CcGr0OMY9Aw2IGbmcSILVDoIzwpLcC4mM_AXR-dpw8XWLqYiNbdgSPngvIlucqjnB2_A_DgwDGI=]

- Khan, A., et al. (2021). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFk_Og99U5_n04OQta54A6fq5PAEYLYPHZSuGpXtuMFi-CSnAiJ8SDsNpV7UN9u2_13mrZCu6UDcKR-m7JowepXf3X_4hf6HqE0ygLa4jwBJpkYneCHqUJTqIC8-Kg5deVncJ8]

- Unbound Medicine. (n.d.). Lomefloxacin (Maxaquin) | Davis's Drug Guide. Nursing Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBgWuh5bZCZ7LHGfdIxWP69PWI05qbk5ny05_YILWb7YWec81ZYIbbF5ZusmPgVfq4VDlqqY5a4YynyCtK1Oypg_jy_3s6qcqFTVjAjz9-dbYU-Id9Ks6l0oL1Xl9UlXYcN8CaACGsdp56Lc2bIm8LFCZtlO6OVPV_p1bMpM_TpwZPSHKr40NX9IC188jjNHWSftszLd-kw7wFkQ==]

- Gareth, L. (2012). Environmental metabolites of fluoroquinolones: synthesis, fractionation and toxicological assessment of some biologically active metabolites of ciprofloxacin. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9YxhUI8GT6rGAshqAht57feOh-Sj7bQY-wf_8d1gdU2k7heGTTvUrQMr-pcJo6QVWTWjglfe1zUNCzTOvIYd-UQqYknjWBHbb-h15SzDaP9UI_BVk-eSvDxUezUIJZavAMgFj]

- ResearchGate. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO77U0fPf5r_Mcw25gD-S3nzhaNKFvUD_CBfInm9z9b_hEHMPLow276m5_cnNk1JX7qa6dAcgfiJCQHrS-oLozdYSVP_5TPFdPPWJnNymyhgn3Y6Azy5NyG54q3yeiWeNE3qzB3IcuTvuA7o-0tusVY2RcZLapq_tWM8oB5WsG1OSq3XIVvZ8o9-oQkVkWAi0ZQrNLMNtyYTE1Pmtl0qvHOo_z1NgOMFPsOJfFKT5uhKt_2t2RtRoSHU7YifHGsdNbP56MFNH8IqK2XYQxPGKoexU3ih8bFLbCI0px7jgEbULygSolYPR829c6XjbODR2naRaOK5zLT_ct711XGGYNEr7TpA==]

- ResearchGate. (n.d.). LC/MS spectra of lomefloxacin oxidation products. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvURHTL1Bj7bPDMhQyPnVSvOAqc4orv6YHJyxC1YfGkoF1AUTdn4KByFwDavBmtsB669mNeUqmJhm8iiqJGpyDcZxO2F7UwWOUodJaMHuJ1z_BsPykYVlOel_nnWq3_kmufktKGUhYf8zM58Nw3Vr9LUTD7ONxM7Q9OQdof-XgE2ijYnkUgGCebg31bXTwDwGHuKsBXz2U0QLWtR0-u7PDskCj-3NcqwlLy80sU0gL5rWEvVtEAUUMM199mY2C]

- Squella, J. A., et al. (2001). Voltammetric behavior and analytical applications of lomefloxacin, an antibacterial fluorquinolone. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm4fh02eBOvugybupKaQY_Ykr4HwQgs6ysJplY8tOL1V9vgJihDqsy9bVwk-j1vy52cgkY4Qc0mmBgV6yWZqjaZFUo-aTRim_PUgxP0K7B_wtv5hJLpsHT2exf0VB080LVIQM6]

- Dodd, M. C., et al. (2012). Spectroscopic study of degradation products of ciprofloxacin, norfloxacin and lomefloxacin formed in ozonated wastewater. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE67_vDpZnOn1Bm5jLQzv_RQnybYCJfexVfwdskuz4eyum16U6hIRhDMBbx8pTt2hwDvQ8EV1deQE0UKUgqY4tvg5uE3lR-jwVLgA0ESDkeK9Auw-Ipq_ZsMOLlmCZ8Ax_ZpO9d]

- Nix, D. E. (1993). Influence of Renal Function on the Pharmacokinetics of Lomefloxacin Compared With Other Fluoroquinolones. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECgQi4Yh_TXw4FS982ucgP7WZ1bhiGNgX8M73ZvHsjkGz1zJy3IAwIpi2m9RR7xXtFCCQyS0kB8cuJ3htSb77ZBoYnHnUZJLJ80krzrE36nceWMzyHol387LrAJ-EozhBfwI0=]

- ResearchGate. (n.d.). Electrospray ionization mass spectroscopy of lomefloxacin after 150 min of photocatalysis using MgTiO3. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcus6PFfBvu6Q3XbvsUtP0dpjJyGjjmSkJUU8XVrhZuuEnPASWOoKLscVHqCAee7rqiHDbuLeyi96Qa5w2VBjM00MqzwTKDFmrzCVAHJ7RdadUaSvKmCi2OQpGLCpWerVDDOl1kohwUubUYCIyiST1vyVesQ6xxZiXR_yomPyLK4LKmGxyBr5Gc1vjmH6esUp5dMsFxqX_XZWBZyQjmTFdQlQkWM0B5nntyUM9pPP1jRubkyBWYm7G9cWq1rb65xhvcvOmERvE1g==]

- SciELO South Africa. (2019). Liquid Chromatographic Determination of Dexamethasone and Fluoroquinolones; in vitro Study. SciELO South Africa. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6KcocHgn6VriRx1fQ8jCnjQi3OjopvmyWEVkMJybyKnIPW3rKz2kC6GYF6l1vkAdN2x2u1mRf1XWuAMCuKz-tXw-8LpZBaCANwjRJFMtO6t5bqpYHpgxA5pm-7ANbqW0cn8tfmrZyuwu_lFs7xgJaFWU8yUREDEg-TZl6hHldKV7jKLFwiZKmDBc=]

- Small Molecule Pathway Database. (2024). Lomefloxacin Drug Metabolism Action Pathway. SMPDB. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1gkAWvXkTN8MsQzd0lUngjMAenjCSBn8a5fgmSE0Y4HymBdKXe_Vd3vhJ8eT8v6hrdU47GSZPdG8NgRZYd0eiqp8pqFi6X1wS6GrYpOn2Tq2dSfcvELSHmqAe]